

Prothioconazole compatibility with other fungicide combinations

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Compound Focus: Prothioconazole

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FAQ: Prothioconazole Technical Support Guide

Q1: What is the primary mechanism behind prothioconazole's incompatibility with some insecticides?

Prothioconazole (PTC) is a triazole fungicide that inhibits **cytochrome P450 (CYP450) enzymes** [1] [2]. This mechanism is fungicidal against target pathogens but can be problematic in mixtures. When combined with certain insecticides that are themselves metabolized by CYP450 enzymes, PTC can inhibit the detoxification pathway of the insecticide. This leads to increased insecticide potency and can cause **synergistic toxic effects** in non-target organisms [3]. This is a critical consideration for environmental risk assessments.

Q2: Are there specific pesticide combinations with prothioconazole that have been shown to cause synergistic toxicity?

Yes, recent peer-reviewed research has documented a significant synergistic effect. The table below summarizes key findings from a study on a non-target beneficial insect.

Combination	Organism	Effect Demonstrated	Key Metric
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| **Prothioconazole + Lambda-Cyhalothrin** | Carabid Beetle (*Platynus assimilis*) | Significant synergistic effect on mortality [3]. | **LT50 (Combined): 12.2 days** LT50 (PTC alone): 51.6 days LT50 (LCyh alone): 60.3 days [3] |

Q3: What are the documented effects of prothioconazole on mammalian metabolic systems?

Studies in mice indicate that exposure to PTC and its main metabolite, **prothioconazole-desthio** (PTC-d), can target the liver and disrupt hepatic metabolism [1]. The table below summarizes the observed metabolic effects.

Aspect of Metabolism	Observed Effect in Mice
Glucose Metabolism	Altered levels of metabolites involved in glycolysis and gluconeogenesis [1].
Lipid Metabolism	Disturbances in fatty acid synthesis and oxidation processes [1].
Amino Acid Metabolism	Disrupted metabolism of various amino acids [1].
Oxidative Stress	Induction of oxidative stress and changes in glutathione metabolism [1].

Q4: Is prothioconazole a risk for pesticide-drug interactions (PDIs) in humans?

An integrated in vitro and PBPK modeling study concluded that PTC inhibits human CYP2C9, CYP2C19, and CYP3A4 enzymes [2]. However, simulations predict **no significant inhibition** of these enzymes at the **Acceptable Daily Intake (ADI) level of 0.05 mg/kg/day** [2]. This suggests the risk of PDIs from dietary exposure is low, though research focuses on high doses relevant to toxicology.

Experimental Protocols & Methodologies

For researchers looking to validate or explore these interactions, here are summaries of key experimental approaches from the literature.

Protocol 1: Assessing Synergistic Lethal Effects in Insects

This protocol is adapted from a study on carabid beetles [3].

- **1. Test Organism:** Adult carabid beetles (*Platynus assimilis*).
- **2. Pesticide Exposure:**
 - **Prothioconazole Dose:** 20 g·ha⁻¹ (10% of the maximum recommended field dose).
 - **Lambda-Cyhalothrin Dose:** 0.4 g·ha⁻¹ (1% of the maximum recommended field dose).
 - **Administration:** Repeated oral and continuous contact exposure over 64 days to simulate field-realistic conditions.
- **3. Experimental Groups:**
 - Control (untreated)
 - **Prothioconazole** alone
 - Lambda-cyhalothrin alone
 - **Prothioconazole** + Lambda-cyhalothrin combination
- **4. Endpoints Measured:**
 - **Lethal:** Mortality (recorded daily to calculate median lethal time LT50).
 - **Sublethal:** Food consumption rate, body mass, and locomotor activity.

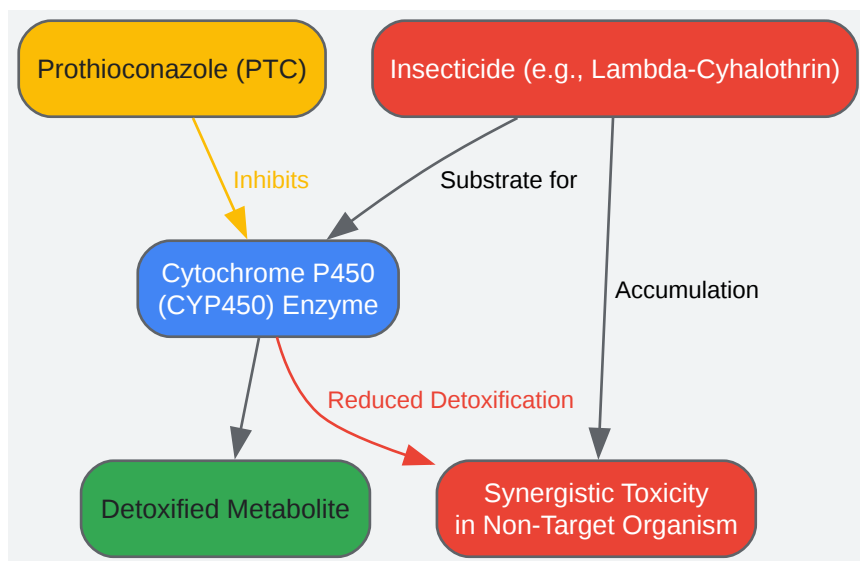
Protocol 2: Investigating Hepatic Metabolism Disruption in Mammals

This protocol is based on a metabolomics study in mice [1].

- **1. Animal Model:** Mice (e.g., ICR strain).
- **2. Dosing Regimen:**
 - **PTC and PTC-d:** Administered via oral gavage at a high concentration (e.g., 100 mg/kg/day) for a defined period.
 - **Control:** Vehicle control (e.g., corn oil).
- **3. Sample Collection:** Liver tissue collection after euthanasia.
- **4. Metabolomics Analysis:**
 - **Sample Preparation:** Homogenize liver tissue and perform metabolite extraction.
 - **Platform:** Utilize Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).
 - **Data Processing:** Use multivariate statistical analyses (PLS-DA) to identify significantly altered metabolites and metabolic pathways.

Mechanistic Diagram of Prothioconazole Interaction

The following diagram illustrates the core mechanism of **prothioconazole**'s interaction with other pesticides, based on the research findings.



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References

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